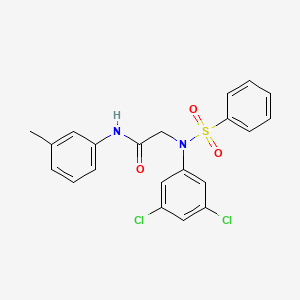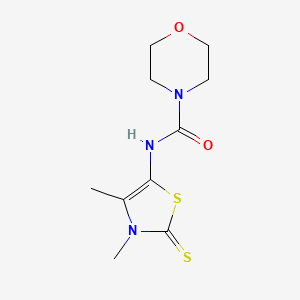
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG belongs to the class of glycine site NMDA receptor antagonists and has been found to have a wide range of effects on the central nervous system.
Mecanismo De Acción
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor by binding to the glycine site. This leads to a decrease in the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been found to have a range of effects on the central nervous system. It can modulate synaptic plasticity, improve learning and memory, and reduce oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been extensively studied, and its effects on the central nervous system are well understood. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of traumatic brain injury. This compound has been found to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic applications in humans. Finally, this compound's effects on synaptic plasticity and learning and memory make it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its efficacy in these diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its mechanism of action as a glycine site NMDA receptor antagonist has been extensively studied, and its effects on the central nervous system are well understood. While it has several advantages for lab experiments, it also has limitations, and further research is needed to determine its efficacy in human clinical trials.
Métodos De Síntesis
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline, 3-methylbenzylamine, and phenylsulfonyl chloride in the presence of a base. The resulting product is then treated with N,N-dimethylglycine methyl ester hydrochloride to obtain this compound.
Aplicaciones Científicas De Investigación
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-6-5-7-18(10-15)24-21(26)14-25(19-12-16(22)11-17(23)13-19)29(27,28)20-8-3-2-4-9-20/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCRAYOFGWPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)